molecular formula C12H17NO B8499835 (3-Cyclohexyl-pyridin-2-yl)-methanol

(3-Cyclohexyl-pyridin-2-yl)-methanol

Cat. No.: B8499835
M. Wt: 191.27 g/mol
InChI Key: JXAMMSALMCEGNM-UHFFFAOYSA-N
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Description

(3-Cyclohexyl-pyridin-2-yl)-methanol is a chemical compound of interest in medicinal chemistry and pharmacological research, serving as a versatile scaffold for the development of novel bioactive molecules. Compounds featuring the (pyridin-2-yl)methanol core have been identified as key pharmacophores in the development of potent and selective antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3) channel . TRPV3 is a calcium- and sodium-permeable ion channel expressed in neuronal and non-neuronal tissues, including keratinocytes in the skin, and is implicated in physiological processes such as inflammation, pain sensation, and skin disorders . Therefore, this compound represents a critical intermediate for researchers designing and synthesizing new therapeutic agents targeting neuropathic pain and chronic inflammatory conditions. The cyclohexyl moiety contributes significant lipophilicity to the molecule, which can influence its pharmacokinetic properties and ability to interact with hydrophobic binding pockets in biological targets. As a stable, solid compound, it is suitable for a range of synthetic operations to explore structure-activity relationships (SAR) . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet prior to handling.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

(3-cyclohexylpyridin-2-yl)methanol

InChI

InChI=1S/C12H17NO/c14-9-12-11(7-4-8-13-12)10-5-2-1-3-6-10/h4,7-8,10,14H,1-3,5-6,9H2

InChI Key

JXAMMSALMCEGNM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=C(N=CC=C2)CO

Origin of Product

United States

Comparison with Similar Compounds

Research Implications and Gaps

  • Synthetic Routes : Many analogs, including the target compound, are synthesized via NaBH4 reduction of ketones, suggesting shared reactivity profiles .
  • Bioactivity Potential: The cyclohexyl group’s lipophilicity may favor blood-brain barrier penetration, but empirical studies are needed.
  • Data Limitations : Quantitative solubility, melting points, and biological activity data are absent in the provided evidence, highlighting the need for experimental characterization.

Q & A

Q. What are the common synthetic routes for (3-Cyclohexyl-pyridin-2-yl)-methanol, and how can reaction conditions be optimized?

The synthesis typically involves reductive steps or nucleophilic substitutions. For example:

  • Reduction of carbonyl precursors : Reacting a ketone or aldehyde precursor (e.g., 3-cyclohexylpyridine-2-carbaldehyde) with sodium borohydride (NaBH₄) in methanol or ethanol under inert atmospheres (argon/nitrogen) to prevent oxidation .
  • Nucleophilic substitution : Using 2-chloromethyl-3-cyclohexylpyridine with hydroxide sources (e.g., NaOH) in polar aprotic solvents like DMF at controlled temperatures (0–25°C) .

Q. Optimization strategies :

  • Temperature : Lower temperatures (e.g., 0–5°C) minimize side reactions during reduction.
  • Solvent choice : Methanol enhances NaBH₄ solubility, while DMF improves nucleophilic substitution kinetics.
  • Catalysts : Transition metals (e.g., Pd/C) may accelerate hydrogenation steps in related pyridine derivatives .

Q. How is the molecular structure of this compound characterized experimentally?

Key techniques include:

  • X-ray crystallography : Resolve bond lengths, angles, and stereochemistry. SHELX software is widely used for refining crystal structures, particularly for pyridine derivatives .
  • NMR spectroscopy : ¹H and ¹³C NMR identify substituent effects (e.g., cyclohexyl proton splitting patterns at δ 1.2–2.1 ppm and hydroxymethyl signals near δ 4.5 ppm) .
  • Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ = 222.16 g/mol for C₁₂H₁₇NO) .

Advanced Research Questions

Q. What computational methods are recommended to study the electronic properties of this compound?

Density Functional Theory (DFT) is the gold standard:

  • Functional selection : B3LYP (Becke’s three-parameter hybrid functional with Lee-Yang-Parr correlation) balances accuracy and computational cost for thermochemical properties (e.g., bond dissociation energies, ionization potentials) .
  • Basis sets : 6-31G(d,p) or def2-TZVP for geometry optimization; aug-cc-pVTZ for electron density analysis .
  • Applications : Predict redox potentials, Fukui indices for nucleophilic/electrophilic sites, and non-covalent interactions (e.g., hydrogen bonding with biological targets) .

Q. How can contradictions between theoretical and experimental reactivity data be resolved?

Common discrepancies arise in reaction kinetics or regioselectivity. Mitigation strategies:

  • Benchmarking DFT methods : Compare multiple functionals (e.g., B3LYP vs. M06-2X) against experimental activation energies for key reactions (e.g., oxidation of the hydroxymethyl group) .
  • Solvent effects : Include implicit solvent models (e.g., PCM or SMD) to account for polarity-driven shifts in transition states .
  • Experimental validation : Use kinetic isotope effects (KIEs) or Hammett plots to verify computational predictions of reaction mechanisms .

Q. What strategies improve the compound’s stability during biological assays?

  • Protecting groups : Temporarily mask the hydroxymethyl group with acetyl or tert-butyldimethylsilyl (TBDMS) ethers to prevent oxidation during cell-based studies .
  • pH control : Maintain neutral pH (6.5–7.5) in buffer systems to avoid acid-catalyzed degradation of the pyridine ring .
  • Lyophilization : Store the compound as a lyophilized powder under inert gas to enhance shelf life .

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